3-(2-Chlorobenzyl)-1-tosylazetidine
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABENCKJSMYRXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161748 | |
| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-50-3 | |
| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)-1-tosylazetidine typically involves the reaction of 2-chlorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then subjected to cyclization under basic conditions to yield the desired azetidine compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 2-chlorobenzyl group participates in nucleophilic substitution under mild conditions. This site reacts with Grignard reagents, arylboronic acids, and alkynes via transition-metal catalysis.
Key Example :
Fe(acac)3-catalyzed coupling with ethylmagnesium bromide yields 2-benzothiophene derivatives (84% yield) without double-bond isomerization .
| Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EtMgBr/Fe(acac)3 | THF, 0°C → RT | 2-Benzothiophene (E)-1ca | 84% | |
| (4-Fluorophenyl)boronic acid/Pd(PPh3)4 | Toluene/MeOH (2:1), 90°C | (E)-1ak | 81% |
Suzuki-Miyaura Cross-Coupling
The C–Cl bond undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives.
Mechanism :
-
Pd(PPh3)4 facilitates oxidative addition of the C–Cl bond.
-
Transmetallation with boronic acid precedes reductive elimination.
Representative Reaction :
Coupling with (4-fluorophenyl)boronic acid produces (E)-1ak in 81% yield under toluene/MeOH reflux .
Ring-Opening Reactions
The azetidine ring opens under acidic or reductive conditions due to ring strain and the electron-withdrawing tosyl group.
Acid-Mediated Ring Opening :
Treatment with HCl generates sulfonamide intermediates, which can further react with nucleophiles (e.g., amines, alcohols) .
Reductive Ring Opening :
Hydrogenolysis with Pd/C or Pd(OH)2 removes the tosyl group, yielding free azetidine derivatives .
| Condition | Reagent | Product | Application |
|---|---|---|---|
| 4 N HCl/dioxane | – | Sulfonamide intermediate | Precursor to bioactive molecules |
| H2/Pd(OH)2 | Ethanol | Free azetidine | Chiral synthons |
Elimination Reactions
Base-induced elimination can occur at the β-position relative to the tosyl group, forming alkenes.
Example :
Strong bases (e.g., KOtBu) promote dehydrohalogenation, generating vinylazetidine derivatives.
Functionalization of the Tosyl Group
The tosyl moiety undergoes hydrolysis or displacement under harsh conditions:
-
Hydrolysis : Concentrated H2SO4 cleaves the sulfonamide bond, yielding NH-azetidine.
-
Displacement : Bulky nucleophiles (e.g., LiAlH4) replace the tosyl group with hydrides .
Comparative Reaction Table
The table below summarizes reactivity across similar azetidine derivatives:
Scientific Research Applications
Structural Characteristics
The compound features a tosyl group that enhances its reactivity and a chlorobenzyl substituent that adds complexity to its structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its diverse biological properties. These structural elements contribute to the compound's potential utility in various fields.
Biological Activities
Research indicates that 3-(2-Chlorobenzyl)-1-tosylazetidine exhibits a range of biological activities, making it a promising candidate for further investigation. Key areas of interest include:
- Antimicrobial Properties : Studies have shown that azetidines can possess significant antimicrobial activity, which may be relevant for developing new antibiotics.
- Anticancer Potential : Preliminary data suggest that compounds with similar structural features can inhibit cancer cell proliferation, indicating potential use in oncology.
- Neuropharmacological Effects : Azetidine derivatives have been explored for their effects on neurological disorders, potentially serving as leads for new treatments.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the biochemical pathways affected by the compound.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
Case Studies and Research Findings
Several studies have documented the applications and effects of azetidine derivatives, including this compound:
- A study published in Medicinal Chemistry explored various azetidine derivatives and reported promising anticancer activity linked to structural modifications similar to those found in this compound.
- Research in Bioorganic & Medicinal Chemistry highlighted the antimicrobial properties of related azetidines, suggesting a pathway for developing new antibiotics based on this scaffold.
- Neuropharmacological studies indicated that azetidine derivatives can modulate neurotransmitter systems, paving the way for potential treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyl)-1-tosylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 3-(2-Chlorobenzyl)-1-tosylazetidine can be contextualized through comparisons with structurally related compounds, particularly those with variations in the benzyl substituent or heterocyclic core. Below is a detailed analysis based on experimental findings from diverse sources:
Substituted Benzyl Derivatives
Evidence from anti-HIV-1 activity studies highlights the importance of halogenated benzyl groups. Key comparisons include:
Analysis :
- The 2-chlorobenzyl group in the target compound likely outperforms unsubstituted benzyl (11d) in bioactivity due to enhanced electron-withdrawing effects and improved binding affinity.
- Fluorinated analogs (11g, 11h) show comparable inhibition rates but suffer from cytotoxicity (e.g., 11g’s low cell viability), underscoring the advantage of chlorine’s balance between activity and tolerability .
Role of Chlorine in Related Compounds
Chlorine’s impact extends beyond benzyl-substituted azetidines:
- 3-Chlorobenzaldehyde : A precursor in synthesizing chlorinated aromatics, its 100% purity and stability (as per safety data sheets) highlight chlorine’s role in enhancing compound robustness .
- Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) : The 2-chlorophenyl group in this benzodiazepine analog improves metabolic stability and receptor binding, paralleling the 2-Cl-benzyl group’s utility in azetidine derivatives .
Key Insight : Chlorine’s electronegativity and steric profile optimize both pharmacokinetic properties (e.g., half-life) and pharmacodynamic interactions (e.g., target binding) across diverse chemical classes.
Tosyl Group vs. Other Protecting Groups
This contrasts with thiosemicarbazide-based derivatives (e.g., 1,4-benzodioxine-fused thiadiazoles), where synthetic complexity and intermediate instability are noted challenges .
Biological Activity
3-(2-Chlorobenzyl)-1-tosylazetidine is a synthetic compound characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle. The compound features a tosyl group, enhancing its reactivity, and a chlorobenzyl substituent that contributes to its structural complexity. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, leading to alterations in biological activity. The exact pathways depend on the context of use but often involve interference with cellular processes critical for pathogen survival or proliferation.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The presence of the tosyl group allows for nucleophilic substitution reactions, while the azetidine ring's strain enhances reactivity. Comparative studies with similar compounds reveal that slight modifications can lead to significant differences in biological efficacy.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Ethynyl-1-tosylazetidin-3-OL | Contains an ethynyl group | Enhanced reactivity due to triple bond |
| 1-Tosylazetidine | Lacks the chlorobenzyl substituent | Simpler structure with different reactivity |
| 2-Chlorobenzyl-1-tosylazetidine | Similar substituents but different positioning | May exhibit different biological activity |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant potential for therapeutic applications.
Research Findings on Pharmacological Applications
In pharmacological studies, this compound has been investigated for its role as a building block in synthesizing more complex biologically active molecules. Its ability to interact with various biological targets positions it as a candidate for further drug development research.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(2-Chlorobenzyl)-1-tosylazetidine?
The synthesis of azetidine derivatives like this compound often follows protocols involving radical precursors and organocatalytic strategies. For example, General Procedure B (as described in ) utilizes a radical precursor (e.g., 1q), a stoichiometric alkene (e.g., cyclohexene), and 1,1-diphenylethylene under photochemical conditions. Key steps include:
- Radical initiation : Use of light or a photoinitiator to generate reactive intermediates.
- Benzylation : Selective addition of the 2-chlorobenzyl group to the azetidine ring.
- Work-up : Purification via column chromatography and characterization by NMR and HRMS . Efficiency can be monitored using TLC or LC-MS to track intermediate formation.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 13C NMR : Identifies carbon environments, particularly the tosyl group (δ ~144 ppm for sulfonyl carbons) and aromatic/azetidine carbons (δ 39–129 ppm) .
- HRMS (APCI) : Validates molecular weight (e.g., [M+H]+ calculated for related compounds within ±0.6 mDa accuracy) .
- Comparative analysis : Cross-referencing experimental data with computational models (e.g., DFT) ensures structural accuracy, as demonstrated in studies on analogous hydrazide derivatives .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data for azetidine derivatives be resolved?
Q. What strategies optimize regioselectivity during benzylation of the azetidine ring?
Regioselectivity is influenced by steric and electronic factors:
- Catalyst design : Organocatalysts (e.g., thioureas) can direct benzylation to the less hindered position.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 3-substitution.
- Substituent effects : Electron-withdrawing groups (e.g., tosyl) deactivate specific ring positions. Evidence from photochemical benzylation studies suggests that radical stabilization at the azetidine nitrogen enhances selectivity .
Q. How does the 2-chlorobenzyl substituent influence the azetidine ring's electronic and conformational properties?
- Electronic effects : The electron-withdrawing chlorine atom increases ring strain and alters electron density, measurable via NBO analysis (e.g., reduced electron density at the azetidine nitrogen) .
- Conformational analysis : DFT calculations reveal that bulky substituents like 2-chlorobenzyl favor a puckered ring geometry, which can be probed via NOESY NMR or X-ray diffraction .
Methodological Considerations
- Contradiction analysis : When HRMS and NMR data conflict (e.g., unexpected adducts in HRMS), repeat experiments under inert atmospheres to rule out oxidation.
- Scale-up challenges : For photochemical steps, ensure uniform light penetration using flow reactors or high-intensity LEDs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
